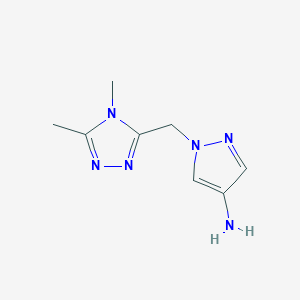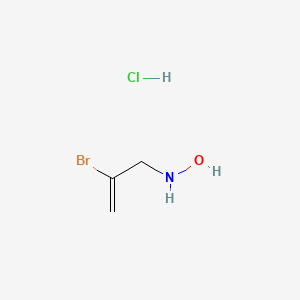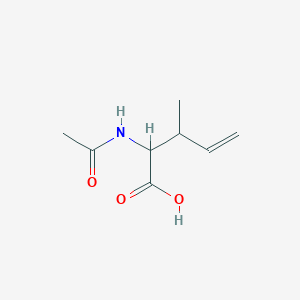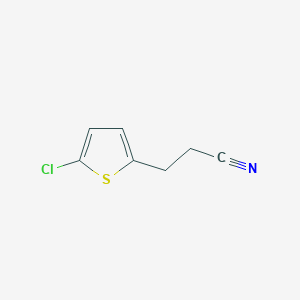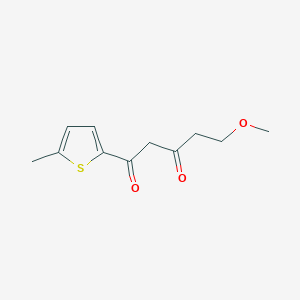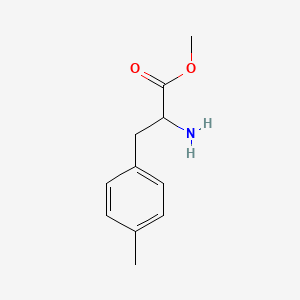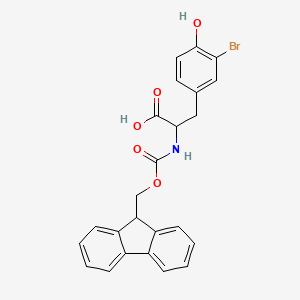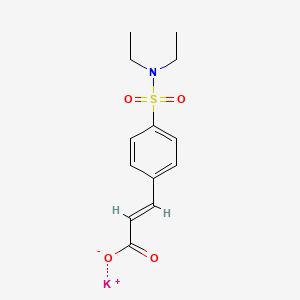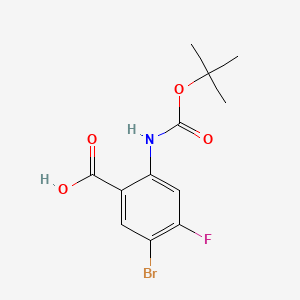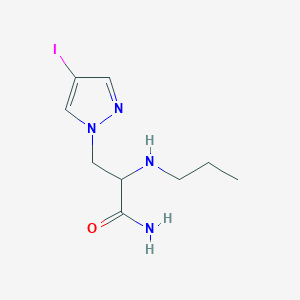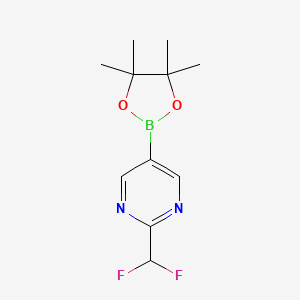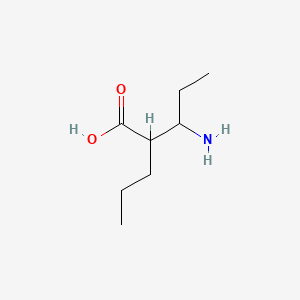
2-(3-Fluoropyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoropyridin-4-yl)acetic acid is an organic compound with the molecular formula C7H6FNO2. It belongs to the class of fluoropyridines, which are pyridine derivatives containing a fluorine atom. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluoropyridines, including 2-(3-Fluoropyridin-4-yl)acetic acid, often relies on scalable and efficient synthetic routes. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals . The industrial methods focus on optimizing yields and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cyclization: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Bu4N+F− in DMF are commonly used.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed depending on the desired transformation.
Cyclization: Cyclization reactions often require specific catalysts and reaction conditions to achieve the desired ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization can produce fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-(3-Fluoropyridin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties. They are often investigated as potential drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in the activity of these molecular targets, resulting in various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Uniqueness
2-(3-Fluoropyridin-4-yl)acetic acid is unique due to the specific position of the fluorine atom and the acetic acid moiety This structural arrangement imparts distinct chemical and biological properties compared to other fluoropyridines
Propiedades
Fórmula molecular |
C7H6FNO2 |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
2-(3-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6FNO2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11) |
Clave InChI |
SREAIUZYLJHKFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



